

# 1H NMR spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

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An In-Depth Technical Guide to the <sup>1</sup>H NMR Spectrum of **Dihydridotetrakis(triphenylphosphine)ruthenium(II)** 

#### Introduction

**Dihydridotetrakis(triphenylphosphine)ruthenium(II)**, with the chemical formula RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>4</sub>, is a pivotal organometallic complex widely employed as a homogeneous catalyst in a variety of organic transformations, including hydrogenation, isomerization, and hydroformylation. The precise characterization of its structure is paramount for understanding its reactivity and catalytic mechanisms. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of the hydride and phosphine ligands. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this complex, intended for researchers and professionals in chemistry and drug development.

## <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of cis-RuH₂(PPh₃)₄ is characterized by two main regions: the high-field (upfield) region for the hydride ligands and the low-field (downfield) aromatic region for the triphenylphosphine ligands. The quantitative data are summarized below.



Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Hydride (Ru-H)	~ -6.9 (in C <sub>6</sub> D <sub>6</sub> )	Quintet (quint)	2H	<sup>2</sup> JP-H ≈ 19 Hz
Phenyl (C <sub>6</sub> H₅)	~ 7.0 - 7.9 (in C <sub>6</sub> D <sub>6</sub> )	Multiplet (m)	60H	-

Note: Spectral parameters can vary slightly depending on the solvent, temperature, and spectrometer frequency.

# Spectral Interpretation The Hydride Signal

The most diagnostic feature in the spectrum is the signal corresponding to the two hydride ligands directly bonded to the ruthenium center.

- Chemical Shift: The resonance appears at a very high field (approximately -6.9 ppm), a characteristic feature of terminal metal hydrides. This significant upfield shift is caused by the strong shielding effect of the electron density from the ruthenium d-orbitals.[1]
- Multiplicity: In the common cis-octahedral geometry, the two hydride protons are chemically equivalent. They couple to the four phosphorus-31 (31P) nuclei of the triphenylphosphine ligands. Since 31P is a spin-½ nucleus with 100% natural abundance, this coupling splits the hydride signal. The signal is typically observed as a quintet, which arises from coupling to four magnetically similar phosphorus nuclei (n=4, applying the 2nl+1 rule where l=½ gives 2(4)(½)+1 = 5 lines). This pattern indicates that the two-bond coupling constant (²JP-H) is of similar magnitude for all four phosphine ligands.

#### The Phenyl Signals

The sixty protons of the four triphenylphosphine ligands produce complex, overlapping multiplet signals in the aromatic region of the spectrum, typically between 7.0 and 7.9 ppm. These signals confirm the presence of the PPh<sub>3</sub> ligands but are generally less informative for detailed structural analysis of the coordination sphere than the hydride signal.

### **Solution Dynamics**



It is important to note that in solution, RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>4</sub> can undergo facile dissociation of one triphenylphosphine ligand to form the coordinatively unsaturated species, RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>.[2] This equilibrium can lead to the appearance of additional, more complex hydride signals in the spectrum, with one such species reported to have a signal around -10.1 ppm.[2]

## **Visualizing the Coupling Pathway**

The spin-spin coupling relationship between the hydride protons and the phosphine ligands is fundamental to the observed spectrum.

Caption: Coupling pathway in cis-RuH2(PPh3)4.

## Experimental Protocol for <sup>1</sup>H NMR Analysis

This section provides a detailed methodology for obtaining a high-quality <sup>1</sup>H NMR spectrum of RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>4</sub>.

- 1. Materials and Instrumentation
- Compound: Dihydridotetrakis(triphenylphosphine)ruthenium(II).
- Solvent: Deuterated benzene (C<sub>6</sub>D<sub>6</sub>) or toluene-d<sub>8</sub>, dried and degassed.
- Apparatus: High-quality NMR tubes, gas-tight syringes, Schlenk line or glovebox.
- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a standard broadband probe.[3]
- 2. Sample Preparation (Inert Atmosphere)
- Due to potential air sensitivity, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[4]
- Weigh approximately 5-10 mg of RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>4</sub> directly into a clean, dry vial.
- Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated solvent to the vial to dissolve the sample.
- Once dissolved, transfer the solution to a clean NMR tube using a syringe or cannula.

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• Seal the NMR tube securely with a cap, and for long-term or temperature-sensitive experiments, consider flame-sealing the tube.

#### 3. NMR Data Acquisition

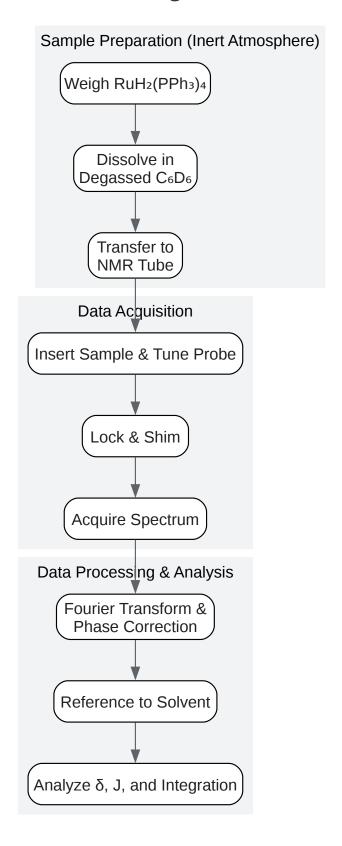
- Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is correctly tuned to the <sup>1</sup>H frequency and matched to the sample.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  - Spectral Width: Set a wide spectral width to encompass both the aromatic region (~10 ppm) and the upfield hydride region (down to -15 ppm).
  - Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.

#### 4. Data Processing

- Referencing: Reference the spectrum using the residual solvent peak (e.g., C<sub>6</sub>H<sub>5</sub>D in benzene-d<sub>6</sub> at 7.16 ppm).[3]
- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.
- Analysis: Integrate the signals and measure the chemical shifts and coupling constants.



## **Experimental Workflow Diagram**



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Caption: Workflow for <sup>1</sup>H NMR analysis of RuH<sub>2</sub>(PPh<sub>3</sub>)<sub>4</sub>.

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